molecular formula C19H17NO4 B12894985 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol

Cat. No.: B12894985
M. Wt: 323.3 g/mol
InChI Key: KNZDJUXYRGVMKC-WBOLJXJHSA-N
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Description

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with methoxy and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a benzofuran derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzofuran: Shares the benzofuran core but lacks the imino and allyl groups.

    4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the benzofuran ring.

    Benzofuran-6-ol: Similar benzofuran structure but without the methoxy and imino substitutions.

Uniqueness

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and imino groups allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

4-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enimidoyl]-1-benzofuran-6-ol

InChI

InChI=1S/C19H17NO4/c1-22-13-6-3-12(4-7-13)5-8-15(20)18-16(21)11-17-14(9-10-24-17)19(18)23-2/h3-11,20-21H,1-2H3/b8-5+,20-15?

InChI Key

KNZDJUXYRGVMKC-WBOLJXJHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=N)C2=C(C3=C(C=C2O)OC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=N)C2=C(C3=C(C=C2O)OC=C3)OC

Origin of Product

United States

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